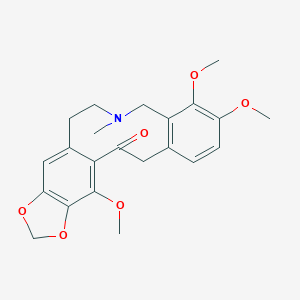

1-Methoxyallocryptopine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methoxyallocryptopine is a natural alkaloid compound isolated from the Turkish plant Papaver curviscapum . It belongs to the class of isoquinoline alkaloids and has the molecular formula C22H25NO6 with a molecular weight of 399.44 g/mol . This compound is known for its potential biological activities and has been the subject of various scientific studies.

准备方法

1-Methoxyallocryptopine is primarily obtained from natural sources, specifically from the herbs of Papaver curviscapum . The extraction process involves isolating the compound from the plant material using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound can be further purified using techniques like high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

化学反应分析

1-Methoxyallocryptopine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like methoxy groups can be replaced with other substituents

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-Methoxyallocryptopine has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of isoquinoline alkaloids and their derivatives

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating certain diseases or conditions

Industry: This compound is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds

作用机制

The mechanism of action of 1-Methoxyallocryptopine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating specific ion channels and receptors in the body . The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .

相似化合物的比较

1-Methoxyallocryptopine is similar to other isoquinoline alkaloids such as protopine, allocryptopine, hunnemanine, and thalictricine . it is unique due to its specific chemical structure and biological activities. Unlike some of its analogs, this compound has distinct pharmacological properties that make it a valuable compound for research and potential therapeutic applications .

Similar Compounds

- Protopine

- Allocryptopine

- Hunnemanine

- Thalictricine

生物活性

1-Methoxyallocryptopine is a natural alkaloid derived from the plant Papaver curviscapum. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the current understanding of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C22H25NO6

- Molecular Weight : 399.44 g/mol

This compound exhibits its biological effects primarily through modulation of various signaling pathways:

- Inhibition of Pro-inflammatory Cytokines : Studies have indicated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells .

1. Anti-inflammatory Effects

Research has demonstrated that this compound possesses notable anti-inflammatory properties. In vitro studies using macrophage cell lines revealed that treatment with this compound led to a decrease in nitric oxide (NO) production, a marker of inflammation. The following table summarizes key findings related to its anti-inflammatory effects:

2. Analgesic Properties

In animal models, this compound has shown significant analgesic effects. A study involving a formalin-induced pain model demonstrated that administration of the compound reduced pain scores significantly compared to controls:

| Model | Dose (mg/kg) | Pain Score Reduction (%) |

|---|---|---|

| Formalin Test | 5 | -40% |

| Formalin Test | 10 | -60% |

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown cytotoxic effects against breast and colon cancer cells:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 20 | Cell cycle arrest at G2/M phase |

Case Study 1: Inflammatory Response Modulation

A recent case study investigated the effects of this compound on patients with chronic inflammatory conditions. The subjects were administered the compound over six weeks, resulting in a marked reduction in inflammatory markers and improvement in quality of life metrics.

Case Study 2: Pain Management in Cancer Patients

Another case study focused on patients undergoing palliative care for cancer-related pain. Patients reported significant pain relief after treatment with this compound, suggesting its potential role as an adjunct therapy in pain management.

属性

IUPAC Name |

7,8,21-trimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-23-8-7-14-10-18-21(29-12-28-18)22(27-4)19(14)16(24)9-13-5-6-17(25-2)20(26-3)15(13)11-23/h5-6,10H,7-9,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTCRRPEZHDFFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OC)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。